molecular formula C9H11B B3261553 1-(1-Bromoethyl)-2-methylbenzene CAS No. 34457-01-7

1-(1-Bromoethyl)-2-methylbenzene

Cat. No.: B3261553
CAS No.: 34457-01-7
M. Wt: 199.09 g/mol
InChI Key: LKNZNIHNBFZDQM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-methylstyrene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically proceeds under mild conditions and yields the desired product with high selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the direct bromination of 2-methylstyrene using molecular bromine (Br2) in the presence of a catalyst. This method is advantageous due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromoethyl)-2-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The ethyl group can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents.

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Elimination Reactions: Formation of alkenes such as 2-methylstyrene.

    Oxidation: Formation of alcohols or carboxylic acids.

Scientific Research Applications

1-(1-Bromoethyl)-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of polymers and as a reagent in polymerization reactions.

Mechanism of Action

The mechanism of action of 1-(1-Bromoethyl)-2-methylbenzene primarily involves its reactivity as an electrophile. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. In elimination reactions, the compound can form alkenes through the removal of a proton and the bromine atom. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

    Bromoethane: A simpler alkyl bromide with similar reactivity but lacking the aromatic ring.

    Benzyl Bromide: Another benzene derivative with a bromomethyl group instead of a bromoethyl group.

    2-Bromo-2-methylpropane: An alkyl bromide with a tertiary carbon center, showing different reactivity patterns.

Uniqueness: 1-(1-Bromoethyl)-2-methylbenzene is unique due to its combination of an aromatic ring and a bromoethyl group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-(1-bromoethyl)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-7-5-3-4-6-9(7)8(2)10/h3-6,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNZNIHNBFZDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101303175
Record name 1-(1-Bromoethyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101303175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34457-01-7
Record name 1-(1-Bromoethyl)-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34457-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Bromoethyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101303175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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